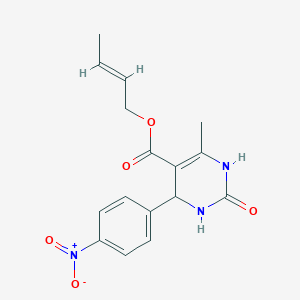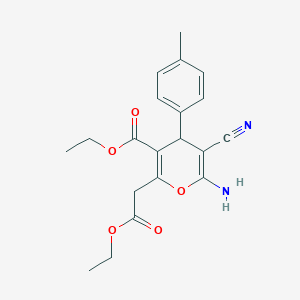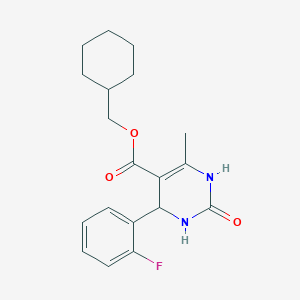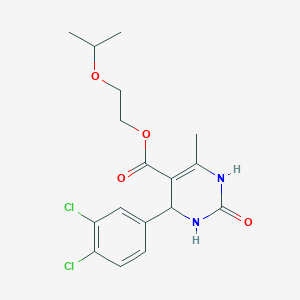![molecular formula C25H29N3O3S B394327 3'-(4-ETHOXYPHENYL)-5'-METHYL-1-[(PIPERIDIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B394327.png)
3'-(4-ETHOXYPHENYL)-5'-METHYL-1-[(PIPERIDIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(4-ethoxyphenyl)-5’-methyl-1-(4-piperdinylmethyl)-1,3-dihydrospiro(2H-indole-3,2’-[1,3]-thiazolidine)-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound’s structure includes an indole moiety, a thiazolidine ring, and a piperidine group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-ethoxyphenyl)-5’-methyl-1-(4-piperdinylmethyl)-1,3-dihydrospiro(2H-indole-3,2’-[1,3]-thiazolidine)-2,4’-dione typically involves multi-step organic reactions. One common method includes the reaction of an indole derivative with a thiazolidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3’-(4-ethoxyphenyl)-5’-methyl-1-(4-piperdinylmethyl)-1,3-dihydrospiro(2H-indole-3,2’-[1,3]-thiazolidine)-2,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3’-(4-ethoxyphenyl)-5’-methyl-1-(4-piperdinylmethyl)-1,3-dihydrospiro(2H-indole-3,2’-[1,3]-thiazolidine)-2,4’-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3’-(4-ethoxyphenyl)-5’-methyl-1-(4-piperdinylmethyl)-1,3-dihydrospiro(2H-indole-3,2’-[1,3]-thiazolidine)-2,4’-dione exerts its effects involves interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperidine group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Shares the ethoxyphenyl group but differs in the core structure.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a similar phenyl group but has a different functional group arrangement.
Uniqueness
The uniqueness of 3’-(4-ethoxyphenyl)-5’-methyl-1-(4-piperdinylmethyl)-1,3-dihydrospiro(2H-indole-3,2’-[1,3]-thiazolidine)-2,4’-dione lies in its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H29N3O3S |
|---|---|
Molecular Weight |
451.6g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-5-methyl-1'-(piperidin-1-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C25H29N3O3S/c1-3-31-20-13-11-19(12-14-20)28-23(29)18(2)32-25(28)21-9-5-6-10-22(21)27(24(25)30)17-26-15-7-4-8-16-26/h5-6,9-14,18H,3-4,7-8,15-17H2,1-2H3 |
InChI Key |
QAEVUZWRBKXDEM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(SC23C4=CC=CC=C4N(C3=O)CN5CCCCC5)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(SC23C4=CC=CC=C4N(C3=O)CN5CCCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B394244.png)
![(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394246.png)
![ETHYL 2-[(2Z)-4-(2,5-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE](/img/structure/B394248.png)



![4-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B394258.png)
![ETHYL 2-[(2Z)-4-(4-CHLOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE](/img/structure/B394259.png)
![(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394260.png)
![2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B394261.png)

![3-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL](/img/structure/B394264.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B394265.png)
![1-Amino-3-(3-ethoxy-4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B394266.png)
